tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Enantiomeric Discrimination JAK-STAT Inhibition Tofacitinib Synthesis

tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1792190-70-5) is a chiral, non-racemic piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected primary amine. It serves as a protected form of the (3R,4R)-3-amino-4-methylpiperidine scaffold, a critical pharmacophoric element in FDA-approved Janus kinase (JAK) inhibitors, notably tofacitinib.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1792190-70-5
Cat. No. B3110292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
CAS1792190-70-5
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1CCN(CC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
InChIKeyOWWPBKGSGNQMPL-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1792190-70-5) for Chiral Drug Synthesis


tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1792190-70-5) is a chiral, non-racemic piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected primary amine . It serves as a protected form of the (3R,4R)-3-amino-4-methylpiperidine scaffold, a critical pharmacophoric element in FDA-approved Janus kinase (JAK) inhibitors, notably tofacitinib [1]. This synthon is strategically differentiated from its stereoisomers and unprotected analogs by its specific absolute configuration and orthogonal amine protection, which are indispensable for constructing the active enantiomer of complex drug molecules in a regio- and stereoselective manner.

Procurement Risk: Why Stereochemical Substitutes for tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate Lead to Inactive Compounds


The procurement of generic or in-class substitutes for CAS 1792190-70-5 without rigorous stereochemical verification poses a critical risk to downstream drug development. The biological activity of the final JAK inhibitor target is absolutely dependent on the (3R,4R) absolute configuration of the piperidine ring [1]. Its enantiomer, (3S,4S)-tofacitinib, is a documented 'less active S-enantiomer,' and the diastereomer, (3S,4R)-tofacitinib, is characterized as a 'less active isomer/enantiomer' compared to the (3R,4R)-drug molecule [2]. Using a building block with the incorrect stereochemistry or a racemic mixture will inevitably lead to the synthesis of inactive or significantly less potent isomers, rendering the synthetic route ineffective and requiring costly chiral separation or re-synthesis.

Quantitative Differentiation of tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1792190-70-5) for Chiral Drug Synthesis


Absolute Stereochemistry Dictates Biological Activity Against JAK Kinases

The (3R,4R) absolute configuration of the piperidine ring, which is present in the target compound CAS 1792190-70-5, is the sole enantiomeric form that yields the potent JAK inhibitor tofacitinib. The (3S,4S) enantiomer, derived from the corresponding (3S,4S)-Boc-protected building block, yields the 'less active S-enantiomer' of tofacitinib, which is not a viable drug substance [1]. The (3S,4R) diastereomer similarly produces a 'less active isomer' . This strict stereochemical requirement means the (3R,4R)-building block is non-fungible with its stereoisomers for any synthesis targeting active JAK inhibitors.

Enantiomeric Discrimination JAK-STAT Inhibition Tofacitinib Synthesis

Synthetic Challenge of High Enantiomeric Excess Validates Value of Pre-Formed Chiral Intermediate

The industrial synthesis of the (3R,4R) stereochemistry is non-trivial. Patent literature on a prior process for a closely related intermediate, (3R,4R)-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine, reports that a key asymmetric hydrogenation step achieved only 66% enantiomeric excess (e.e.) for the desired cis product [1]. This quantifies the inherent difficulty in directly installing the correct stereochemistry. Procuring the pre-resolved, high-purity target compound CAS 1792190-70-5 mitigates the substantial risk of a low-yielding, low-selectivity synthetic step.

Enantioselective Synthesis Asymmetric Hydrogenation Process Chemistry

Orthogonal Boc Protection Enables Selective Piperidine-N Derivatization

The target compound's Boc group on the piperidine nitrogen is orthogonal to the free primary amine at the C-3 position. This is a deliberate design feature for synthetic efficiency. In the synthesis of JAK inhibitors, the C-3 amine is the primary site for further derivatization (e.g., reductive amination or nucleophilic aromatic substitution) while the piperidine nitrogen remains protected, preventing undesired side reactions [1]. Analogs protected with benzyl (Cbz) or benzyl groups require more forcing hydrogenolytic conditions that may not be compatible with all substrates, or necessitate a separate deprotection step that lengthens the synthesis. The Boc group is removed under comparatively mild, orthogonal acidic conditions (e.g., TFA, HCl/dioxane) that do not affect many other functional groups.

Protecting Group Strategy Orthogonal Synthesis Solid-Phase Chemistry

Validated Applications for tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1792190-70-5) in Drug Discovery


Synthesis of Enantiomerically Pure JAK Inhibitors (e.g., Tofacitinib Analogs)

This compound is the optimal starting material for any medicinal chemistry program aiming to develop novel, selective JAK kinase inhibitors. The (3R,4R) configuration is proven essential for activity, as demonstrated by the structure-activity relationship (SAR) of tofacitinib where other stereoisomers yield inactive compounds [1]. The free amine allows for rapid diversification, while the Boc group ensures reactions are confined to the desired position, accelerating SAR exploration.

Asymmetric Synthesis of CNS-Targeting Piperidine Libraries

The conformationally restricted cis-methyl and amine substitution pattern on the piperidine ring is a privileged motif in medicinal chemistry. It provides a defined vector for functional group presentation in 3D space, which is critical for target selectivity in compact binding sites like those of CNS GPCRs and ion channels. The use of this specific, pre-resolved cis enantiomer ensures libraries are built from a pure, active-like scaffold, preventing time wasted on profiling racemic mixtures that confound biological results.

Process Chemistry Campaigns for Kilogram-Scale API Intermediate Production

As evidenced by patent literature, the direct asymmetric synthesis of this piperidine motif gives poor enantioselectivity (66% e.e.) [1]. For process chemists, sourcing this intermediate in bulk with high chemical purity (>97%) is a key enabling step. The orthogonal Boc protection also aligns with standard batch manufacturing protocols, where acidic deprotection is a common and well-understood unit operation, improving the scalability and reliability of the final API synthesis.

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